SY-1365 Hydrochloride is a selective inhibitor of cyclin-dependent kinase 7, which plays a crucial role in regulating both cell cycle progression and transcriptional control. This compound is currently undergoing clinical trials for its potential therapeutic applications in treating various cancers, particularly ovarian and breast cancer. The mechanism of action involves the inhibition of transcription factors that are essential for the survival and proliferation of cancer cells.
SY-1365 Hydrochloride is classified as a small molecule inhibitor specifically targeting cyclin-dependent kinase 7. It is derived from pyrazolo[4,3-d]pyrimidine structural frameworks, which have been explored for their pharmacological properties in oncology. The compound's development was motivated by the need for targeted therapies that can disrupt the transcriptional machinery exploited by cancer cells to maintain their growth and survival.
The synthesis of SY-1365 Hydrochloride involves several key steps, typically starting from readily available precursors. The synthetic route generally includes:
While specific synthetic protocols are proprietary, general methods include techniques such as:
The molecular structure of SY-1365 Hydrochloride can be represented as follows:
The structure features a pyrazolo[4,3-d]pyrimidine core with various functional groups that confer its inhibitory properties on cyclin-dependent kinase 7.
Key structural data include:
SY-1365 Hydrochloride primarily participates in biochemical reactions where it interacts with cyclin-dependent kinase 7, leading to:
In vitro studies have demonstrated that treatment with SY-1365 results in decreased phosphorylation of key substrates involved in cell cycle regulation and transcriptional control, such as RNA polymerase II.
The mechanism of action involves:
Studies indicate that SY-1365 effectively reduces cell viability in various cancer cell lines at nanomolar concentrations, demonstrating its potency as an anticancer agent.
SY-1365 Hydrochloride has significant potential applications in cancer research and therapy:
SY-1365 (Mevociclib) is a first-in-class, selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7). Its molecular structure (C₃₁H₃₅ClN₈O₂; MW: 587.12 g/mol; CAS: 1816989-16-8) features a 4-(1H-indol-3-yl)pyrimidin-2-amine core linked to a Michael acceptor moiety (acrylamide group) [1] [4] [6]. This design enables irreversible binding to CDK7 through a nucleophilic attack by the kinase's conserved cysteine residue (Cys312 in human CDK7). The indole moiety occupies the hydrophobic back pocket of the ATP-binding site, while the pyrimidine ring forms hinge-region hydrogen bonds with CDK7 residues (e.g., Leu95 and Glu96) [6] [8]. This architecture confers high selectivity for CDK7 over other CDKs (e.g., CDK1, CDK2, CDK9), as confirmed by kinome-wide profiling studies [1].
The synthesis of SY-1365 involves a multi-step route optimized for covalent warhead integration:
Table 1: Physicochemical Properties of SY-1365 HCl
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₃₁H₃₅ClN₈O₂ | Free base |
Molecular Weight | 587.12 g/mol | [2] [4] |
Solubility | >125 mg/mL in DMSO | Hygroscopic; aqueous solubility limited |
Stability | Stable at -20°C for >3 years | Store as solid powder under inert conditions |
Salt Form Rationale | Improved crystallinity & handling | HCl salt enhances bioavailability |
SY-1365 HCl exhibits high solubility in DMSO (>125 mg/mL) but limited aqueous solubility, necessitating formulation vehicles (e.g., PEG300/Tween-80) for in vivo studies [2] [4]. The HCl salt form improves stability by reducing hygroscopicity and enabling long-term storage at -20°C. The compound remains stable under physiological pH (t₁/₂ >24 hours in plasma), though the acrylamide moiety is susceptible to nucleophilic attack by glutathione, contributing to hepatic clearance [4] [9].
In preclinical models, SY-1365 demonstrates dose-proportional pharmacokinetics after intravenous (IV) administration:
Table 2: Pharmacokinetic Parameters of SY-1365 in Preclinical Models
Parameter | Value (Rat) | Notes |
---|---|---|
Bioavailability (IV) | 100% | Dose-linear exposure |
Plasma t₁/₂ | ~4–6 hours | Species-dependent variation |
Vdₛₛ | 8–10 L/kg | Extensive tissue distribution |
AUC₀–₂₄ (20 mg/kg) | 1,200 ng·h/mL | Increases dose-proportionally |
Feces Excretion | 92.8% of dose | Biliary clearance minor (<0.6%) |
SY-1365 achieves sustained CDK7 occupancy through covalent binding:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2